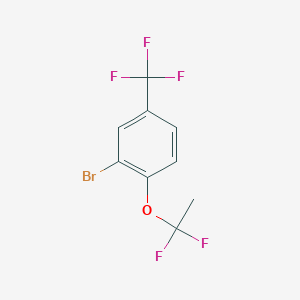

2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene

Beschreibung

2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene is a fluorinated aromatic compound with a bromine atom at position 2, a 1,1-difluoroethoxy group at position 1, and a trifluoromethyl (–CF₃) group at position 4 (benzene numbering). This compound, identified by CAS 954236-13-6 , is characterized by its electron-withdrawing substituents, which confer unique reactivity, stability, and lipophilicity. Its synthesis likely involves bromination and fluorinated alkoxy group introduction, analogous to methods in (e.g., BBr₃-mediated demethylation) .

Eigenschaften

Molekularformel |

C9H6BrF5O |

|---|---|

Molekulargewicht |

305.04 g/mol |

IUPAC-Name |

2-bromo-1-(1,1-difluoroethoxy)-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H6BrF5O/c1-8(11,12)16-7-3-2-5(4-6(7)10)9(13,14)15/h2-4H,1H3 |

InChI-Schlüssel |

FGYSIKUIKSIKOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(OC1=C(C=C(C=C1)C(F)(F)F)Br)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene typically involves the introduction of bromine, difluoroethoxy, and trifluoromethyl groups onto a benzene ring. Common synthetic routes may include:

Halogenation: Introduction of bromine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Etherification: Formation of the difluoroethoxy group through a nucleophilic substitution reaction with a suitable difluoroethanol derivative.

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods may involve large-scale halogenation, etherification, and trifluoromethylation reactions under controlled conditions to ensure high yield and purity of the final product. These methods often utilize continuous flow reactors and automated systems for precise control of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can participate in coupling reactions (e.g., Suzuki, Heck) to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amino derivative, while oxidation may produce a carboxylic acid derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing its overall activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects and Electronic Properties

Target Compound vs. 2-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)benzene (CAS 1858631-58-9)

- Substituents :

- The methyl group (–CH₃) in the analogue is electron-donating, increasing ring electron density compared to the electron-withdrawing –CF₃ in the target compound.

Target Compound vs. 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)

- Substituents :

- Key Differences :

- Fluorine at position 2 in the analogue directs electrophilic substitution meta/para, whereas bromine at position 2 in the target directs ortho/para.

– The trifluoromethoxy (–OCF₃) group is more electron-withdrawing than –OCH₂CF₂, further deactivating the benzene ring.

- Fluorine at position 2 in the analogue directs electrophilic substitution meta/para, whereas bromine at position 2 in the target directs ortho/para.

Physicochemical Properties

- Lipophilicity : The target’s –CF₃ and –OCH₂CF₂ groups enhance lipid solubility compared to analogues with –CH₃ or –F.

- Stability: Fluorine atoms reduce metabolic degradation, making the target compound more stable than non-fluorinated analogues.

Biologische Aktivität

2-Bromo-1-(1,1-difluoro-ethoxy)-4-trifluoromethyl-benzene is a complex organic compound notable for its unique structural features, including a bromine atom, a difluoroethoxy group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in various fields, particularly in organic chemistry and medicinal applications, due to its potential biological activities and interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of multiple fluorine atoms enhances its lipophilicity and stability, which are critical for its reactivity and biological interactions. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group stabilizes negative charges due to its electron-withdrawing nature.

Biological Activity

Research into the biological activity of this compound is ongoing. Preliminary studies suggest that it may exhibit various biological activities attributed to its unique electronic properties. These activities include:

- Antimicrobial Activity : The compound may demonstrate antibacterial effects against Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Potential efficacy against fungal strains has been indicated in initial studies.

- Inhibition of Biofilm Formation : There is evidence suggesting that this compound may inhibit biofilm formation in certain bacterial species.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within microbial cells, potentially disrupting essential processes such as protein synthesis or cell wall integrity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene | 68322-84-9 | Contains a fluoro group instead of difluoroethoxy |

| 2-Bromo-3,4-difluoro-1-nitrobenzene | 350699-92-2 | Includes a nitro group affecting reactivity |

| 2-Bromo-1-(propan-2-yloxy)-4-trifluoromethyl-benzene | 200956-54-3 | Features an isopropyl ether instead of difluoro |

The distinct combination of functional groups in this compound significantly alters its chemical properties compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated compounds similar to this compound. For instance:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various fluorinated benzene derivatives against both bacterial and fungal strains. The results indicated that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species.

- Biofilm Inhibition : Research focused on the ability of fluorinated compounds to inhibit biofilm formation demonstrated promising results, suggesting that these compounds may serve as potential therapeutic agents in managing biofilm-associated infections.

- Mechanistic Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to key microbial targets, providing insights into their mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.